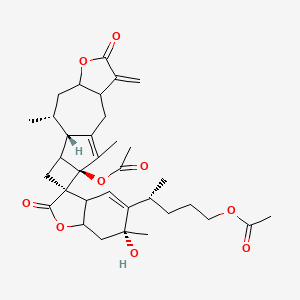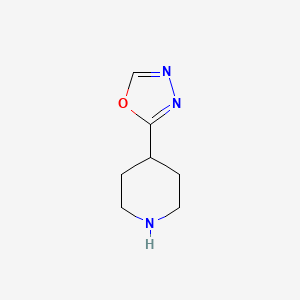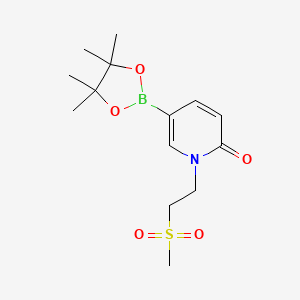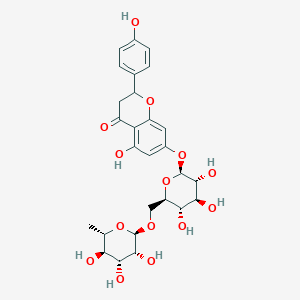
4-Bromo-2-chloro-5-fluorobenzonitrile
Vue d'ensemble
Description
4-Bromo-2-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring.
Mécanisme D'action
Target of Action
It’s known that halogenated benzonitriles often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it can undergo nucleophilic aromatic substitution reactions . The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions .
Biochemical Pathways
The compound can participate in various biochemical pathways, including palladium-catalyzed Suzuki coupling with boronic acid derivatives to form corresponding biaryls . This reaction is a key step in many synthetic pathways, leading to the production of complex organic compounds.
Pharmacokinetics
Its molecular weight (182017) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it influences. For example, in the case of Suzuki coupling, the compound contributes to the formation of biaryl structures, which are common motifs in many biologically active compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base . Additionally, the compound’s reactivity may be influenced by the polarity and pH of the environment .
Méthodes De Préparation
The synthesis of 4-Bromo-2-chloro-5-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) followed by chlorination . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
4-Bromo-2-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions, including nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, and cyclization reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and ketone oxime anions . Major products formed from these reactions include biaryl compounds and aryloxime adducts .
Applications De Recherche Scientifique
4-Bromo-2-chloro-5-fluorobenzonitrile is utilized in several scientific research applications. It serves as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs). Additionally, it is employed in the synthesis of heterocycles and liquid crystals, which have applications in pharmaceuticals and electronic materials . The compound’s unique reactivity also makes it valuable in drug discovery and the development of anti-tumor and anti-inflammatory agents .
Comparaison Avec Des Composés Similaires
4-Bromo-2-chloro-5-fluorobenzonitrile can be compared with other similar compounds such as 5-Chloro-2-fluorobenzonitrile, 5-Bromo-2-fluorobenzonitrile, and 1-Bromo-2-chloro-4-fluorobenzene These compounds share similar structural features but differ in the positioning and types of halogen atoms attached to the benzene ring
Propriétés
IUPAC Name |
4-bromo-2-chloro-5-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVZOLCBNJYMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693216 | |
| Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126779-33-6 | |
| Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)


![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)
![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)
![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)

